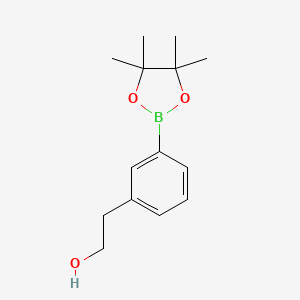

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol

Description

Properties

IUPAC Name |

2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO3/c1-13(2)14(3,4)18-15(17-13)12-7-5-6-11(10-12)8-9-16/h5-7,10,16H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJOVPKLUJRKAGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60729689 | |

| Record name | 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651030-56-7 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=651030-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Organic Synthesis

Borylation Reactions

One of the primary applications of this compound is in borylation reactions. The presence of the boron atom allows for the introduction of boron into organic molecules, facilitating further transformations. This is particularly useful in the formation of carbon-boron bonds which are pivotal in synthesizing complex organic compounds.

Cross-Coupling Reactions

The compound can serve as a key intermediate in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is essential for forming biaryl compounds and other complex structures that are prevalent in pharmaceuticals and agrochemicals. The tetramethyl dioxaborolane moiety enhances the stability and reactivity of the boronic ester, making it a valuable reagent in these processes .

Medicinal Chemistry

Drug Development

In medicinal chemistry, boronic esters are known for their ability to modulate biological activity. The compound has potential applications in designing inhibitors for various enzymes and receptors. For instance, boron-containing compounds have been explored as inhibitors of proteasomes and other therapeutic targets due to their unique interaction profiles with biological macromolecules .

Anticancer Agents

Research indicates that derivatives of boronic acids can exhibit anticancer properties. The ability to selectively target cancerous cells while sparing healthy ones makes this compound a candidate for further investigation in cancer therapeutics. Studies have shown that modifying the boron-containing structure can lead to enhanced selectivity and potency against tumor cells .

Materials Science

Polymer Chemistry

The compound is also useful in polymer science where it can act as a cross-linking agent or a building block for functional polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. Furthermore, the ability to form dynamic covalent bonds allows for the development of smart materials that can respond to external stimuli .

Sensors and Electronics

Due to its electronic properties, the compound has potential applications in developing sensors and electronic devices. Boronic esters can be used in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs), leveraging their charge transport capabilities .

Case Studies

Mechanism of Action

The compound exerts its effects primarily through its role as a boronic acid derivative. In cross-coupling reactions, it facilitates the formation of carbon-carbon bonds by coordinating to palladium catalysts and transferring the boronic acid group to the organic substrate.

Molecular Targets and Pathways Involved:

Palladium Catalysts: The compound coordinates to palladium, which is essential for the cross-coupling reaction.

Boronic Acid Group Transfer: The boronic acid group is transferred to the organic substrate, forming a new carbon-carbon bond.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Physicochemical Properties

Table 2: Comparative Physical Data

- Halogenated Derivatives (2d, 2e) : The introduction of Cl or F atoms increases electrophilicity, enhancing reactivity in cross-coupling reactions. However, the oily nature of 2d complicates purification compared to crystalline analogs like 2b .

- Silicon-Containing Analogs (1ae, 1af) : Trimethylsilyl groups improve thermal stability and hydrophobicity, favoring applications in materials science over biomedical uses .

- Ethanol vs.

Biological Activity

The compound 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol , also known as a boronic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Boron-containing compounds are known for their diverse applications in drug discovery and development, particularly in the fields of cancer therapy and glycosidase inhibition.

- Molecular Formula : CHBO

- Molecular Weight : 234.10 g/mol

- CAS Number : 302348-51-2

- Structural Features : The compound features a dioxaborolane moiety which is crucial for its biological activity.

Biological Activity Overview

Research indicates that boronic acids and their derivatives exhibit a range of biological activities including:

- Enzyme Inhibition : Particularly against glycosidases and proteases.

- Anticancer Properties : Showing potential in inhibiting cancer cell proliferation.

Enzyme Inhibition

Boronic acids are recognized for their ability to inhibit enzymes such as α-glucosidases. Studies have shown that certain derivatives can exhibit significant inhibitory effects:

- IC Values : For example, some related compounds display IC values ranging from 3 to 11 μM against α-glucosidase .

Case Studies

| Study | Compound | Target | IC (μM) | Result |

|---|---|---|---|---|

| Borylated Phthalimides | α-glucosidase | 3 - 11 | Potent inhibition | |

| Various Boronic Acid Derivatives | Cancer Cell Lines | 3 - 18 | Growth inhibition |

Cancer Cell Line Studies

In vitro studies have demonstrated that compounds similar to this compound can significantly inhibit the growth of various cancer cell lines. For instance:

- Cell Lines Tested : A431 (epidermoid carcinoma), MCF7 (breast cancer).

- Inhibition Rates : Some derivatives showed over 98% inhibition in multiple cancer cell lines .

The biological activity of boronic acids typically involves the reversible covalent binding to the active site of target enzymes. This interaction alters enzyme conformation and inhibits substrate binding. The dioxaborolane structure enhances the stability and reactivity of these compounds.

Safety and Toxicology

While many boronic acid derivatives show promising biological activities, safety profiles must be evaluated:

Preparation Methods

Synthetic Route Overview

The synthesis generally proceeds via three main stages:

- Borylation of aromatic halides or derivatives

- Coupling to form the phenyl-boronate structure

- Introduction of the ethanol group through reduction or substitution

Each stage involves specific reagents, catalysts, and reaction conditions optimized for yield, purity, and scalability.

Formation of the Boronic Ester

- Starting Material: Aromatic halides, such as 3-bromoacetophenone derivatives.

- Reagents: Bis(pinacolato)diboron (B₂Pin₂) or tetrahydroxydiboron (B₂(OH)₄).

- Catalysts: Palladium-based catalysts (e.g., PdCl₂(dppf)), nickel catalysts (e.g., NiCl₂(PPh₃)₂).

- Solvent: Toluene or 1,4-dioxane.

- Conditions: Elevated temperature (~100°C), inert atmosphere to prevent hydrolysis.

Aryl halide + B₂Pin₂ → Aryl boronic ester (via Pd/Ni catalysis)

- Palladium catalysis achieves yields around 75% under optimized conditions.

- Ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) enhance regioselectivity and yield.

Coupling to the Phenyl Ring

- Reaction Type: Suzuki-Miyaura cross-coupling.

- Reagents: The boronic ester reacts with halogenated phenyl compounds.

- Catalysts: Palladium complexes (e.g., Pd(PPh₃)₄).

- Conditions: Heating in solvents like toluene or dioxane, with base (e.g., potassium carbonate).

| Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| PdCl₂(dppf) | Toluene | 100°C | ~75% |

Introduction of the Ethanol Group

- Starting Material: Ketone or aldehyde derivatives of the phenyl ring.

- Reagents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

- Conditions: Reduction at low temperatures (0–20°C) in methanol or ethanol.

Aromatic ketone → Reduced to phenylethanol derivative

- NaBH₄ reduction yields approximately 48% conversion at controlled temperatures, with optimization needed to improve yield.

Industrial Scale Considerations

- Process Optimization: Continuous flow reactors and automated systems are employed for large-scale synthesis.

- Purification: Recrystallization and chromatography techniques ensure high purity.

- Yield Enhancement: Catalytic system improvements and reaction condition fine-tuning are ongoing to maximize efficiency.

Data Summary Table

| Step | Reagents | Catalyst | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|---|

| Borylation | B₂Pin₂ | PdCl₂(dppf) | Toluene | 100°C | 75% | Inert atmosphere |

| Coupling | Halogenated phenyl | Pd(PPh₃)₄ | Toluene | 100°C | 75% | Base: K₂CO₃ |

| Reduction | Ketone derivative | NaBH₄ | Methanol | 0–20°C | 48% | Controlled conditions |

Q & A

Q. Example Protocol :

- Step 1 : Borylation of 3-bromophenylethanol using bis(pinacolato)diboron (1.2 equiv), PdCl₂(dppf) (1 mol%), and KOAc (3 equiv) in dioxane at 90°C for 12 hours .

- Step 2 : Purification via silica gel chromatography (pentane/EtOAc gradient + 1% Et₃N) to isolate the product (typical yield: 27–33%) .

Advanced Purification Strategies: How can chromatographic methods be optimized for isolating this boronic ester?

Answer:

- Column chromatography : Use silica gel with EtOAc/pentane gradients (e.g., 5:1 → 1:1) and 0.25–1% triethylamine to suppress boronic ester decomposition .

- Alternative methods : Preparative HPLC with C18 columns (MeCN/H₂O + 0.1% TFA) resolves polar byproducts. Retention time typically ~12–15 minutes under 70:30 MeCN/H₂O .

Q. Case Study :

- Conflict : Yields vary widely (27% vs. 60%) in similar Suzuki-Miyaura reactions .

- Resolution :

- Catalyst pre-activation : Pre-stirring Pd catalysts with ligands (e.g., dppf) for 10 minutes improves activity .

- Substrate ratio : A 1:1.2 aryl halide:boronic ester ratio minimizes homo-coupling byproducts .

Advanced Stability Studies: How does the compound degrade under acidic/basic conditions?

Q. Experimental Findings :

Q. Storage Recommendation :

- Short-term : -20°C in anhydrous THF with 1% Et₃N .

- Long-term : Lyophilized solid under argon (stable for >6 months) .

Advanced Computational Modeling: Can DFT predict binding modes in biological systems?

Q. Methodology :

- Docking simulations : AutoDock Vina models show the boronic ester’s phenyl ring occupies hydrophobic pockets in kinase targets (e.g., EGFR), while the ethanol group forms H-bonds .

- MD simulations : 100-ns trajectories reveal stable binding (RMSD <2 Å) in aqueous PBS buffer .

Synthetic Scalability: What challenges arise in gram-scale synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.